Snake trippetide;(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate
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Overview
Description
Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate is a synthetic peptide derived from snake venom. This compound has garnered significant interest due to its potential therapeutic applications, particularly in neuroprotection and neurotrophic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The synthetic route typically starts with the protection of amino groups using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The peptide bonds are formed using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final product is purified using techniques like HPLC (high-performance liquid chromatography) .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the product. This is achieved through optimization of reaction conditions, use of automated peptide synthesizers, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups within the peptide.
Reduction: Reduction reactions can be employed to convert disulfide bonds to thiol groups.
Substitution: Substitution reactions can be used to replace specific amino acids within the peptide sequence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and coupling reagents like HATU and EDC. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced or altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol-containing peptides .
Scientific Research Applications
Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and interaction with biological membranes.
Mechanism of Action
The mechanism of action of Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate involves its interaction with specific molecular targets and pathways. It has been shown to enhance axonal and synaptic plasticity by increasing the expression of proteins related to these processes, such as synapsin I and β-III-Tubulin. Additionally, it modulates energy metabolism by upregulating AMPK-α and SIRT I. The compound also influences gene expression, including genes encoding apolipoprotein E (ApoE) and Mitogen-Activated Protein Kinase 3 (Mapk3), which are associated with cognitive improvements .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate is unique due to its specific amino acid sequence and modifications, which confer distinct biological activities. Its ability to modulate multiple pathways and enhance neuroprotection makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C23H37N5O7 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
acetic acid;N-[4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H29N5O3.2C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;2*1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);2*1H3,(H,3,4) |
InChI Key |
HSUGRPOJOBRRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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